molecular formula C22H20FNO4S B317301 ethyl 2-[5-(4-fluorophenyl)furan-2-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-[5-(4-fluorophenyl)furan-2-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B317301
M. Wt: 413.5 g/mol
InChI Key: XRQSOAXSGKXBAG-UHFFFAOYSA-N
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Description

ethyl 2-[5-(4-fluorophenyl)furan-2-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a fluorophenyl group, a furoyl group, and a tetrahydrobenzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[5-(4-fluorophenyl)furan-2-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as toluene and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[5-(4-fluorophenyl)furan-2-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-[5-(4-fluorophenyl)furan-2-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 2-[5-(4-fluorophenyl)furan-2-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of the furoyl and fluorophenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20FNO4S

Molecular Weight

413.5 g/mol

IUPAC Name

ethyl 2-[[5-(4-fluorophenyl)furan-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H20FNO4S/c1-2-27-22(26)19-15-5-3-4-6-18(15)29-21(19)24-20(25)17-12-11-16(28-17)13-7-9-14(23)10-8-13/h7-12H,2-6H2,1H3,(H,24,25)

InChI Key

XRQSOAXSGKXBAG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)F

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)F

Origin of Product

United States

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